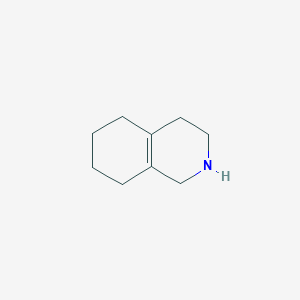

1,2,3,4,5,6,7,8-Octahydroisoquinoline

Description

Historical Perspectives on Reduced Isoquinoline (B145761) Systems in Organic Synthesis

The journey into the synthesis of isoquinoline and its reduced derivatives began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org Early synthetic efforts were driven by the desire to construct the core of numerous naturally occurring alkaloids. wikipedia.org Several classical methods for synthesizing the isoquinoline framework were developed, which also laid the groundwork for accessing its reduced forms.

Key historical syntheses include:

The Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine amide using a dehydrating agent like phosphorus pentoxide, which typically yields a 3,4-dihydroisoquinoline. pharmaguideline.comquimicaorganica.org This intermediate can then be reduced to a tetrahydro- or octahydroisoquinoline.

The Pictet-Spengler Reaction: A reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by acid, produces a 1,2,3,4-tetrahydroisoquinoline (B50084) directly. pharmaguideline.comrsc.org This method has been particularly valuable due to its biomimetic nature, often proceeding under mild conditions. clockss.org

The Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring. wikipedia.orgquimicaorganica.org

These traditional methods were instrumental in the early exploration of isoquinoline chemistry. Over the decades, significant modifications and new strategies have emerged. In recent years, the focus has shifted towards enantioselective syntheses to produce specific stereoisomers, driven by the stereospecific requirements of modern pharmaceuticals. clockss.orgacs.org This has led to the development of catalytic asymmetric hydrogenations and the use of chiral auxiliaries to control the stereochemistry of the resulting reduced isoquinoline systems. clockss.orggoogle.com

Significance of the Octahydroisoquinoline Skeleton in Contemporary Organic Chemistry

The octahydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The structural complexity and conformational rigidity of the octahydroisoquinoline ring system allow for the precise spatial arrangement of functional groups, which is crucial for specific receptor interactions. nih.gov

Derivatives of octahydroisoquinoline have demonstrated a wide array of biological activities. For instance, the octahydrobenzo[h]isoquinoline framework has been identified as a core component of potent and selective D1 dopamine (B1211576) receptor agonists, which are of interest for treating conditions like Parkinson's disease. nih.gov Furthermore, various isoquinoline alkaloids and their synthetic analogs, including partially reduced systems like tetrahydroisoquinolines, exhibit significant therapeutic potential, including antiviral (e.g., against HIV and Hepatitis B Virus), anticancer, and antidepressant properties. rsc.orgmdpi.comnih.gov

The compound (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline serves as a key intermediate in the synthesis of morphinans, a class of compounds with significant analgesic properties. chemicalbook.com This highlights the role of the octahydroisoquinoline skeleton not just as a pharmacophore itself, but also as a crucial building block in the synthesis of more complex bioactive molecules. chemicalbook.comchemicalbook.com The ongoing development of novel synthetic methods to access functionalized octahydroisoquinolines underscores their sustained importance in the quest for new therapeutic agents. nih.govacs.orgacs.org

Structural Classification and Nomenclature of Octahydroisoquinoline Frameworks

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. docbrown.info The octahydroisoquinolines (C₉H₁₅N) are a clear example of structural isomerism within the broader class of reduced isoquinolines. nih.govwikipedia.org

Structural Isomers: The position of the double bond in the partially saturated carbocyclic ring distinguishes various octahydroisoquinoline isomers. The featured compound, 1,2,3,4,5,6,7,8-octahydroisoquinoline , implies that the pyridine (B92270) ring is fully saturated (perhydro), and the fusion to the cyclohexene (B86901) ring occurs at positions 4a and 8a of the isoquinoline numbering system. Other structural isomers exist, such as 1,2,3,4,4a,5,6,7-octahydroisoquinoline, where the double bond is in a different position. nih.gov

Stereoisomers: Due to the presence of chiral centers (carbons bonded to four different groups), octahydroisoquinolines can exist as stereoisomers. masterorganicchemistry.com

Enantiomers: These are non-superimposable mirror images of each other. For example, 1-substituted octahydroisoquinolines, such as (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline and (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, are a pair of enantiomers. pharmacompass.comaxios-research.com They have identical physical properties except for the direction in which they rotate plane-polarized light. masterorganicchemistry.com

Diastereomers: These are stereoisomers that are not mirror images of each other. saskoer.ca Diastereomers arise when a molecule has two or more chiral centers. For instance, the fusion of the two rings in the decahydroisoquinoline (B1345475) system (the fully saturated version) can be either cis or trans, creating diastereomeric relationships.

The systematic IUPAC name for the specific compound of interest is 1,2,3,4,5,6,7,8-octahydroisoquinoline . The numbering of the isoquinoline ring system is standardized, starting from the carbon adjacent to the nitrogen in the pyridine ring and proceeding around the bicyclic system.

Research Findings and Data

The following table summarizes key data for 1,2,3,4,5,6,7,8-octahydroisoquinoline and some of its well-studied derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2,3,4,5,6,7,8-Octahydroisoquinoline | Not Found | C₉H₁₅N | 137.22 |

| 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 51072-36-7 | C₁₇H₂₃NO | 257.38 |

| (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 | C₁₇H₂₃NO | 257.37 |

| (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 | C₁₇H₂₃NO | 257.37 |

Structure

3D Structure

Properties

CAS No. |

2721-62-2 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octahydroisoquinoline |

InChI |

InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2 |

InChI Key |

YBYCJQQRZPXLHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydroisoquinoline Derivatives

Classical and Established Synthetic Approaches

The foundational methods for the synthesis of the octahydroisoquinoline ring system have been well-established, primarily relying on cyclization reactions to form the isoquinoline (B145761) core, followed by extensive reduction.

Cyclocondensation Reactions in Octahydroisoquinoline Core Formation

The construction of the isoquinoline skeleton, the precursor to the octahydro-derivative, is often achieved through several named reactions. These cyclocondensation methods are pivotal in creating the bicyclic structure.

The Bischler-Napieralski reaction is a prominent method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be subjected to reduction to obtain the fully saturated octahydroisoquinoline. The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

Another classical approach is the Pomeranz-Fritsch reaction , which synthesizes isoquinolines from benzalaminoacetals under acidic conditions. chemistry-reaction.comthermofisher.comdrugfuture.comorganicreactions.org This method involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde and 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org A modification of this reaction, the Bobbitt-modification, allows for the synthesis of tetrahydroisoquinolines through hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization. thermofisher.com

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically in the presence of a protic or Lewis acid. thermofisher.comresearchgate.netnih.gov This reaction is of great significance in the synthesis of isoquinoline alkaloids. chemicalbook.comaxios-research.com The resulting tetrahydroisoquinoline can be further reduced to the octahydroisoquinoline. The reaction conditions can be harsh, often requiring strong acids and elevated temperatures, especially for less nucleophilic aromatic rings. wikipedia.org

| Cyclocondensation Reaction | Starting Materials | Key Reagents | Primary Product |

| Bischler-Napieralski | β-arylethylamides | P2O5, POCl3 | 3,4-Dihydroisoquinolines wikipedia.orgorganic-chemistry.org |

| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | H2SO4, Lewis acids | Isoquinolines chemistry-reaction.comthermofisher.com |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Protic/Lewis acids | Tetrahydroisoquinolines thermofisher.comresearchgate.net |

Hydrogenation Strategies for Saturated Isoquinoline Ring Systems

The conversion of isoquinolines and their partially hydrogenated derivatives to the fully saturated 1,2,3,4,5,6,7,8-octahydroisoquinoline is typically achieved through catalytic hydrogenation. This step is crucial for accessing the final scaffold.

Various catalysts have been employed for this reduction. For instance, the catalytic reduction of 1-substituted 3,4,5,8-tetrahydroisoquinolines can yield the corresponding octahydroisoquinolines. The choice of catalyst and reaction conditions can influence the stereochemistry of the final product.

A common method involves the hydrogenation of the isoquinoline ring over a platinum catalyst. In some syntheses, this reduction is performed after an initial cyclization step. For example, after a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline, subsequent reduction is necessary to generate the chiral center at the C-1 position of the resulting tetrahydroisoquinoline, which is then further reduced to the octahydro state. rsc.org

Alkylation and Acylation Routes to Substituted Octahydroisoquinolines

The functionalization of the octahydroisoquinoline core through alkylation and acylation is key to creating a diverse range of derivatives. These reactions typically target the nitrogen atom or the carbon atoms of the heterocyclic ring.

Alkylation of the nitrogen atom of the octahydroisoquinoline is a straightforward process, usually achieved by reacting the secondary amine with an alkyl halide. This introduces a substituent at the N-2 position.

Carbon-alkylation, particularly at the C-1 position, is more complex and often involves the synthesis of a substituted precursor prior to cyclization. However, methods for the direct alkylation of the 1-position of tetrahydroisoquinolines have been developed. These methods often involve the generation of a nucleophilic carbanion at the C-1 position, which can then react with an electrophile.

Acylation of the nitrogen atom is a common transformation, typically carried out using an acyl chloride or an acid anhydride. This reaction introduces an acyl group to the N-2 position, forming an amide. This can be a useful protecting group strategy or a means to introduce further functionality.

Modern and Stereoselective Synthesis of Octahydroisoquinolines

Contemporary synthetic efforts have focused on developing more efficient and stereoselective methods for the synthesis of octahydroisoquinoline derivatives, with a particular emphasis on biocatalysis.

Chemoenzymatic Synthesis and Biocatalysis in Octahydroisoquinoline Production

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules with high enantiopurity.

Cyclohexylamine oxidase (CHAO), a flavoprotein, has emerged as a valuable biocatalyst for the deracemization of amines. researchgate.net This enzyme can selectively oxidize one enantiomer of a racemic amine to the corresponding imine, which can then be reduced back to the racemic amine or, in the presence of a reducing agent, can lead to the accumulation of the non-oxidized enantiomer.

Recent research has demonstrated the potential of CHAO in the synthesis of enantiomerically enriched octahydroisoquinoline derivatives. Specifically, a mutant of CHAO has been shown to exhibit enhanced catalytic efficiency toward 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. This highlights the potential of directed evolution to tailor enzymes for specific and challenging substrates within the octahydroisoquinoline family.

| Enzyme | Application | Substrate Example |

| Cyclohexylamine Oxidase (CHAO) | Deracemization of amines | 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline |

Imine Reductase (IRED)-Catalyzed Enantioselective Reductions

The enantioselective reduction of cyclic imines, particularly 3,4-dihydroisoquinolines (DHIQs), to furnish chiral tetrahydroisoquinolines (THIQs) is a cornerstone in the synthesis of more saturated derivatives like octahydroisoquinolines. Imine reductases (IREDs) have emerged as powerful biocatalysts for this transformation due to their high stereoselectivity and operation under mild, aqueous conditions. nih.govzendy.ionih.gov

IREDs are NADPH-dependent enzymes that can deliver hydride to the si- or re-face of the imine C=N bond, leading to the formation of either (S)- or (R)-amines with high enantiomeric excess (ee). nih.gov The identification of enantiocomplementary IREDs is a significant advantage, providing access to both enantiomers of a target chiral amine from the same prochiral substrate. nih.govnih.gov For instance, an (R)-selective IRED from Streptomyces sp. GF3587 and an (S)-selective IRED from Streptomyces sp. GF3546 have been expressed in E. coli, creating whole-cell biocatalysts for the asymmetric reduction of a variety of cyclic imines, including DHIQs. nih.gov

The substrate scope of IREDs has been shown to include DHIQs with bulky substituents at the C1 position, which can be challenging for traditional chemical catalysts. Through screening of extensive enzyme collections, IREDs have been identified that can reduce 1-aryl-substituted DHIQs with high conversion and excellent enantioselectivity. acs.org For example, a newly identified IRED from Stackebrandtia nassauensis (SnIR) demonstrated significantly higher catalytic efficiency for the reduction of 1-methyl-3,4-dihydroisoquinoline (B1216472) compared to previously reported enzymes, affording the corresponding (S)-THIQ in high yield and ee. nih.gov Protein engineering efforts have further expanded the utility of these enzymes. By identifying critical residues in the enzyme's active site, such as a conserved tryptophan residue, researchers have successfully mutated IREDs to enhance their catalytic performance and accommodate sterically demanding substrates. acs.org

The table below summarizes representative examples of IRED-catalyzed reductions of DHIQ precursors.

Table 1: Imine Reductase (IRED)-Catalyzed Asymmetric Reduction of Dihydroisoquinolines

| Substrate | IRED Source/Variant | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-3,4-dihydroisoquinoline | Stackebrandtia nassauensis (SnIR) | S | up to 81 | up to 99 | nih.gov |

| 1-Aryl-3,4-dihydroisoquinolines | Various Wild-Type IREDs | R or S | High | High | acs.org |

| 1-Heteroaryl-dihydroisoquinolines | (R)-IR141-L172M/Y267F / (S)-IR40 | R or S | 80-94 | 82 to >99 | acs.org |

| Various Dihydroisoquinolines | Various Novel IREDs | N/A | >90 | High | nih.gov |

Transition Metal-Catalyzed Asymmetric Synthesis of Octahydroisoquinoline Stereoisomers

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral nitrogen heterocycles. For octahydroisoquinoline stereoisomers, these methods primarily involve the asymmetric hydrogenation of isoquinolines or their activated derivatives (isoquinolinium salts) to produce chiral tetrahydroisoquinolines, which can be subsequently reduced to the octahydro- level. Iridium and rhodium complexes featuring chiral ligands are the most prominent catalysts in this field. mdpi.comdicp.ac.cnnih.gov

The direct asymmetric hydrogenation of isoquinolines is challenging due to the aromaticity and coordinating ability of the substrate. dicp.ac.cn A successful strategy involves the N-alkylation of the isoquinoline to form a more reactive isoquinolinium salt. Chiral iridium complexes, for example, have been successfully employed in the highly enantioselective hydrogenation of 1- and 3-substituted isoquinolinium salts, yielding the corresponding chiral THIQs with up to 96% ee. dicp.ac.cn Similarly, rhodium complexes with chiral diamine ligands have been used for the asymmetric transfer hydrogenation of DHIQs, providing THIQs in high yields and enantioselectivities. mdpi.com

Another advanced strategy involves the enantioselective C-H functionalization of a pre-existing tetrahydroisoquinoline ring. For instance, iridium-catalyzed C(sp³)–H borylation at the C1 position of N-carbamoyl tetrahydroisoquinolines has been achieved with high regio- and enantioselectivity. acs.org This method introduces a versatile boronic ester handle that can be further elaborated, providing a novel entry to C1-functionalized chiral THIQ derivatives. The stereochemical outcome of these reactions can be highly dependent on the chiral ligand, the metal center's own chirality (in octahedral complexes), and even remote substituents on the ligand. acs.org

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives

| Substrate Type | Catalyst System | Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1- and 3-Substituted Isoquinolinium Salts | [Ir(cod)Cl]₂ / (Rax,S,S)-C3*-TunePhos | Asymmetric Hydrogenation | up to 92 | up to 96 | dicp.ac.cn |

| 1-Aryl-3,4-dihydroisoquinolines | [IrCODCl]₂ / (R)-3,5-diMe-Synphos | Asymmetric Hydrogenation | High | up to 99 (after crystallization) | nih.gov |

| Dihydroisoquinolines (DHIQs) | Rhodium / (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation | up to 96 | up to 99 | mdpi.com |

| N-carbamoyl Tetrahydroisoquinoline | Ir-(S,S)CBL catalyst | C1(sp³)–H Borylation | N/A | up to 94 | acs.org |

Diastereoselective and Enantioselective Strategies in Octahydroisoquinoline Construction

Beyond the reduction of pre-formed rings, the de novo construction of the octahydroisoquinoline skeleton using diastereoselective and enantioselective methods provides direct access to specific stereoisomers. A notable example is the unified enantioselective synthesis of cis-octahydroisoquinolines. acs.org This strategy begins with an enantioselective conjugate addition to establish an initial stereocenter. This is followed by a crucial γ-regioselective and diastereoselective Mannich reaction, which cyclizes the intermediate to form the target cis-fused bicyclic system. acs.org This approach is significant as it avoids late-stage resolutions, which are inherently inefficient. acs.org

Conjugate addition reactions, also known as Michael additions, are fundamental carbon-carbon bond-forming reactions where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. beilstein-journals.org The development of asymmetric variants of this reaction, using chiral catalysts or auxiliaries, allows for the creation of stereocenters with high fidelity. beilstein-journals.org

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen. nih.gov In the context of octahydroisoquinoline synthesis, an intramolecular Mannich reaction serves as a powerful cyclization step, where the amine and the active hydrogen component are part of the same molecule, allowing for the formation of the heterocyclic ring with controlled diastereoselectivity. acs.org

Tandem and Cascade Reactions for Complex Octahydroisoquinoline Architectures

Tandem and cascade reactions offer a highly efficient means of constructing complex molecular architectures by forming multiple bonds in a single synthetic operation from simple starting materials. These strategies are particularly powerful for assembling polycyclic systems like the octahydroisoquinoline core.

Intramolecular Diels-Alder Cyclizations

The intramolecular Diels-Alder (IMDA) reaction is a robust method for forming fused and bridged bicyclic systems. In the context of octahydroisoquinoline synthesis, a hetero-Diels-Alder variant is often employed, where the diene and dienophile (an imine or its equivalent) are tethered within the same molecule. This reaction constructs the six-membered nitrogen-containing ring with a high degree of stereocontrol, often influenced by the geometry of the starting triene and the nature of the tether. The cyclization can be promoted thermally or by using Lewis acids to activate the dienophile. The resulting octahydroisoquinoline or related octahydroquinolinone skeletons can be valuable precursors for natural product synthesis.

Annulation Reactions via Double Michael Additions

Ring-forming sequences, or annulations, based on Michael additions are a classic strategy for building cyclic systems. The Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.gov An analogous nitrogen-centered process, the aza-Robinson annulation, provides a powerful route to fused bicyclic amides, which are direct precursors to quinolizidine (B1214090) and indolizidine alkaloids and can be adapted for octahydroisoquinoline synthesis. nih.govacs.org This strategy typically involves the conjugate addition of a cyclic imide or related nitrogen nucleophile to a vinyl ketone, followed by an acid-mediated intramolecular condensation to forge the bicyclic core. nih.govacs.org

A related and highly versatile cascade is the domino Heck-aza-Michael reaction. This process can be used to rapidly assemble functionalized tetrahydroisoquinolines, which are precursors to the octahydro- framework. dntb.gov.uaresearchgate.net The sequence involves a palladium-catalyzed Heck reaction to form a C-C bond, which generates an intermediate that is perfectly poised for a subsequent intramolecular aza-Michael addition to close the nitrogen-containing ring. dntb.gov.uaacs.org

Torquoselective Electrocyclization Cascades

Electrocyclization reactions, governed by the principles of orbital symmetry, represent a sophisticated method for ring formation. An 8π-electron electrocyclization is a thermally allowed conrotatory process that can form an eight-membered ring. acs.orgmasterorganicchemistry.com When integrated into a cascade sequence, such as an 8π-6π electrocyclization, these reactions can rapidly generate significant molecular complexity from a linear polyene precursor. rsc.orgnih.gov

The stereochemical outcome of these reactions is dictated by torquoselectivity, which is the preference for inward or outward rotation of substituents at the termini of the reacting π-system. acs.orgwikipedia.org This selectivity is influenced by steric and electronic factors, and understanding these preferences is key to predicting and controlling the stereochemistry of the polycyclic product. acs.orgnih.gov While direct application to the synthesis of a simple 1,2,3,4,5,6,7,8-octahydroisoquinoline is not yet a common strategy, these powerful cascade reactions represent the cutting edge of synthetic methodology. Their potential to construct complex, fused heterocyclic systems related to the octahydroisoquinoline framework is an area of active research, promising novel and efficient entries into complex alkaloid synthesis. rsc.orgacs.org

Retrosynthetic Analysis of Key Octahydroisoquinoline Building Blocks

Retrosynthetic analysis is a foundational technique in organic synthesis used for planning the creation of complex molecules. ias.ac.in The process involves deconstructing a target molecule in a stepwise manner into simpler, readily available precursors. youtube.com This method views chemical reactions in reverse, starting with the final product and working backward to identify potential starting materials. ias.ac.in Each reverse step, known as a disconnection or a functional group interconversion (FGI), must correspond to a reliable forward chemical reaction. youtube.com

For the octahydroisoquinoline core, retrosynthetic analysis reveals several strategic bond disconnections that pave the way for logical and efficient synthetic routes. The goal is to break down the bicyclic structure into manageable fragments, or building blocks, that can be reassembled in the laboratory. These building blocks are typically fundamental molecular components like amines, aldehydes, ketones, or functionalized cyclic structures. The analysis identifies key synthons—idealized fragments resulting from a disconnection—and their corresponding real-world chemical equivalents.

The principal strategies for constructing the octahydroisoquinoline skeleton are centered on forming the nitrogen-containing heterocyclic ring and the saturated carbocyclic ring. The most common approaches involve either cyclizing a substituted cyclohexyl precursor or building the carbocyclic ring onto a pre-existing piperidine (B6355638) or pyridine-type structure.

Several key retrosynthetic strategies have been developed:

Bischler-Napieralski or Pictet-Spengler Type Approach: This is one of the most classic and widely used strategies. The primary disconnection occurs at the C1-N bond and a bond within the carbocyclic ring, conceptually simplifying the target to a substituted phenylethylamine derivative. In the forward direction, a phenylethylamine is acylated and then cyclized (Bischler-Napieralski) to form a dihydroisoquinoline. Subsequent reduction of both the aromatic ring and the imine moiety yields the saturated octahydroisoquinoline system. This approach allows for significant variation in substitution on both rings.

Intramolecular Mannich-Type Reaction: This strategy involves disconnecting the N-C1 and C1-C8a bonds. Retrosynthetically, this leads to a substituted cyclohexene (B86901) or cyclohexadiene, an amine, and an aldehyde equivalent. nih.gov In the forward synthesis, these components are combined in a Mannich-type process, where the amine and aldehyde form an iminium ion that is then attacked by the electron-rich cyclohexene ring to forge the heterocyclic portion of the molecule in a single, often stereoselective, step. nih.gov

Diels-Alder Cycloaddition: A powerful strategy for forming the carbocyclic ring is through a [4+2] cycloaddition, or Diels-Alder reaction. The key disconnections are made across the cyclohexene portion of the octahydroisoquinoline. This deconstruction reveals a diene and a nitrogen-containing dienophile as the precursor fragments. The forward reaction can construct the six-membered carbocyclic ring with a high degree of stereochemical control, simultaneously setting up functionalities for the subsequent formation of the piperidine ring.

Anionic-Mediated Cyclization: Another effective method involves the disconnection of the C4a-C5 bond. This strategy points to a precursor containing a nucleophilic center on the nitrogen-side chain and an electrophilic center on the cyclohexane (B81311) ring. nih.gov The forward synthesis often involves the cyclization of an N-substituted cyclohexanone (B45756) or cyclohexenone derivative, where an anionic intermediate attacks an internal electrophile to close the ring and form the octahydroisoquinoline core. nih.gov

These varied approaches highlight the versatility of retrosynthetic planning in accessing the octahydroisoquinoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final target molecule.

Table 1: Retrosynthetic Strategies for the Octahydroisoquinoline Core

| Retrosynthetic Strategy | Key Disconnection(s) | Corresponding Forward Reaction(s) | Typical Starting Building Blocks |

| Bischler-Napieralski Type | C1-N, C4a-C8a | Acylation, Cyclization (Dehydration), Catalytic Hydrogenation | Substituted Phenylethylamine, Carboxylic Acid/Acyl Chloride |

| Intramolecular Mannich-Type | N-C1, C1-C8a | Mannich Reaction | Arylcyclohexadiene, Primary Amine, Aldehyde nih.gov |

| Diels-Alder Cycloaddition | C5-C6, C8-C8a | [4+2] Cycloaddition | Substituted 1,3-Diene, Nitrogen-containing Dienophile |

| Anionic-Mediated Cyclization | C4a-C5 | Intramolecular Nucleophilic Attack | N-substituted Cyclohexanone/enone derivative nih.gov |

Chemical Reactivity and Transformation Studies of Octahydroisoquinoline Systems

Cyclization and Rearrangement Reactions

The construction of polycyclic systems from octahydroisoquinoline precursors is a cornerstone of synthetic strategies targeting complex natural products. These transformations often involve intricate cyclization and rearrangement cascades.

Intramolecular cyclization reactions of octahydroisoquinoline derivatives are fundamental for building bridged and fused ring systems. The stereochemistry of the starting octahydroisoquinoline often dictates the stereochemical outcome of the cyclization, making it a powerful tool for asymmetric synthesis.

One notable approach involves the intramolecular Heck reaction, which has been utilized for the cyclization of isoquinoline (B145761) rings. By carefully selecting reaction conditions, diastereoselective and regioselective cyclizations can be achieved to prepare enantiomerically pure N-methyl derivatives from functionalized alkenes researchgate.net.

Another strategy involves the intramolecular oxidative cyclization of ketoximes bearing an alkene moiety. Using an oxidant like phenyliodine bis(trifluoroacetate) (PIFA), o-vinylaryl ketoximes can be converted into polysubstituted isoquinoline N-oxides nih.govacs.org. Mechanistic studies suggest that this reaction can proceed through an ionic pathway, where a cationic intermediate undergoes cyclization nih.govacs.org. The solvent can play a crucial role in the reaction pathway, and while the ionic mechanism is often predominant, a radical pathway may also contribute under certain conditions acs.org.

Furthermore, intramolecular thermal rearrangements have been employed to construct tricyclic systems like benzo[h]isoquinolines from benzocyclobutene intermediates. However, these reactions can be sensitive to heteroatom substitutions and may lead to mixtures of stereoisomers, with the cis ring junction often being the major product nih.gov.

The Grewe cyclization is a pivotal acid-catalyzed reaction in the synthesis of morphinans, which involves the intramolecular cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivative. This reaction forms the characteristic bridged tetracyclic core of morphine and its analogues. jst.go.jpjuniperpublishers.comnih.gov

The process is typically initiated by treating a benzyl-substituted octahydroisoquinoline, such as N-formyl octabase, with a strong acid like polyphosphoric acid juniperpublishers.com. The reaction proceeds through the formation of a superelectrophile, a highly reactive cationic species that attacks the electron-rich aromatic ring of the benzyl (B1604629) substituent juniperpublishers.com. This cyclization is a key step in the industrial synthesis of compounds like dextromethorphan (B48470) juniperpublishers.com. The choice of the acid catalyst and reaction conditions is crucial for the success of the cyclization. For instance, the cyclization of d- and l-1-(3,4-ethylenedioxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has been studied as part of the synthesis of morphinan (B1239233) derivatives jst.go.jp.

Beyond the well-established cyclization pathways, octahydroisoquinoline systems can participate in various rearrangement reactions. These rearrangements can be thermally induced or catalyzed by acids or bases and often involve the migration of a group to an adjacent atom.

In related isoquinolinone systems, an α-ketol type rearrangement has been observed, where a group migrates from a carbinol carbon to an adjacent carbonyl carbon semanticscholar.org. This type of rearrangement is influenced by the presence of a hydroxyl group, as its absence can hinder the reaction or lead to a different mechanistic pathway semanticscholar.org. Such rearrangements can be initiated by free radical sources, leading to the formation of hydroperoxide intermediates that subsequently rearrange semanticscholar.org. Other well-known rearrangement reactions in organic synthesis that involve acyl or alkyl migrations, such as the Beckmann, Curtius, and Claisen rearrangements, provide a mechanistic framework for understanding potential transformations in complex heterocyclic systems youtube.commasterorganicchemistry.com.

Functional Group Interconversions on the Octahydroisoquinoline Scaffold

Functional group interconversions (FGI) are essential for elaborating the octahydroisoquinoline core and introducing the desired chemical handles for further modification or for achieving the target molecule's biological activity fiveable.me. These transformations involve the conversion of one functional group into another without altering the carbon skeleton ub.eduyoutube.com.

Common FGIs performed on octahydroisoquinoline derivatives include:

Reduction of Amides/Lactams: The reduction of a lactam functionality within a precursor molecule is a common method to generate the corresponding cyclic amine of the octahydroisoquinoline system. Reagents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation nih.gov.

Demethylation: The cleavage of methyl ethers, particularly on aromatic rings appended to the octahydroisoquinoline core, is a frequent step in the synthesis of phenolic compounds, such as morphinans. This is often achieved using strong acids or other specific demethylating agents nih.gov.

N-Alkylation and N-Acylation: The secondary amine of the octahydroisoquinoline ring is readily functionalized. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acid chlorides or anhydrides to introduce various substituents on the nitrogen atom.

Conversion of Alcohols to Leaving Groups: Hydroxyl groups on the scaffold can be converted into better leaving groups, such as tosylates or halides, to facilitate subsequent nucleophilic substitution reactions vanderbilt.edu.

Oxidation and Reduction Reactions within Octahydroisoquinoline Derivatives

The oxidation and reduction of the octahydroisoquinoline ring system can lead to a variety of related heterocyclic structures, such as tetrahydroisoquinolines, dihydroisoquinolines, and fully aromatic isoquinolines.

Oxidation: The oxidation of the octahydroisoquinoline ring, particularly to a tetrahydroisoquinoline or an isoquinoline, is a common transformation.

Dehydrogenation: The electrochemical dehydrogenation of saturated heterocycles is a method for producing the corresponding aromatic compounds researchgate.net.

Oxidative Rearomatization: Tetrahydroisoquinolines, which can be derived from octahydroisoquinolines, can undergo oxidative rearomatization to form isoquinolines. Pyridine-N-oxide has been used as an oxidant for this purpose in high-temperature reactions nih.govacs.org. The reaction is believed to proceed through an imine intermediate nih.govacs.org.

α-Oxidation: The carbon atom adjacent to the nitrogen (C-1) in N-aryl tetrahydroisoquinolines can be oxidized to a carbonyl group, forming a 3,4-dihydroisoquinolone. This has been achieved using copper nanocatalysts acs.org.

Enzymatic Oxidation: In biological systems, related N-methyl-1,2,3,4-tetrahydroisoquinoline can be oxidized by monoamine oxidase (MAO) to the corresponding N-methylisoquinolinium ion nih.gov.

Reduction: Reduction reactions are primarily used in the synthesis of the octahydroisoquinoline core itself or to modify substituents. As mentioned previously, the reduction of lactams is a key step in forming the saturated nitrogen-containing ring nih.gov. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed chiral centers. For example, potassium borohydride (B1222165) has been shown to be effective in certain reductions nih.gov.

Electrophilic and Nucleophilic Reactivity of Octahydroisoquinoline Moieties

The reactivity of the 1,2,3,4,5,6,7,8-octahydroisoquinoline system is a hybrid of its constituent parts: the saturated rings and, upon transformation, the aromatic ring.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the octahydroisoquinoline scaffold a nucleophile and a Brønsted-Lowry base masterorganicchemistry.com. This nitrogen can readily react with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation). The nucleophilic character of this nitrogen is fundamental to many of the cyclization and functionalization reactions of this scaffold.

Electrophilic Substitution: When the octahydroisoquinoline is part of a system that includes an aromatic ring (as in a 1-benzyl-octahydroisoquinoline) or is converted to a tetrahydro- or fully aromatic isoquinoline, it can undergo electrophilic aromatic substitution. In the case of isoquinoline, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom youtube.comyoutube.com.

Nucleophilic Substitution: In the fully aromatized isoquinoline ring, the pyridine ring is electron-deficient and susceptible to nucleophilic attack. Nucleophilic substitution occurs preferentially at the C-1 position youtube.comyoutube.comquora.com. This reactivity is exploited in various synthetic methodologies to introduce substituents at this position. The reactivity of the partially saturated octahydroisoquinoline will differ, but iminium ions formed via oxidation can act as electrophiles, reacting with nucleophiles at the carbon atom adjacent to the nitrogen.

Advanced Spectroscopic Characterization and Structural Elucidation

Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

The separation of enantiomers is critical for understanding the biological activity of chiral molecules like octahydroisoquinoline. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for assessing enantiomeric purity. nih.govrsc.org

The two main strategies for chiral separation via chromatography are the indirect and direct methods. The indirect approach involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The direct method, which is more common, uses a CSP that interacts differently with each enantiomer. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of isoquinoline (B145761) analogues. nih.gov For instance, Chiralpak® and Chiralcel® columns, which are coated or have immobilized polysaccharide derivatives, have demonstrated effective separation for various tetrahydroisoquinoline and related heterocyclic compounds. nih.govnih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution.

Another powerful technique for chiral separations is Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase component, which can lead to faster and more efficient separations compared to HPLC. doi.org For derivatives like hexahydroquinolines, SFC with macrocyclic glycopeptide and other specialized CSPs has provided excellent enantiomeric resolution. doi.org

Table 1: Examples of Chiral Chromatography Conditions for Isoquinoline Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Compound Class | Reference |

|---|---|---|---|---|

| Chiral HPLC | Daicel AD-RH | 20% CH₃CN in H₂O | Tetrahydroquinoline derivative | nih.gov |

| Chiral HPLC | Chiralpak ID (amylose-based) | Not specified | Tetrahydroisoquinoline analogues | nih.gov |

| Chiral SFC | WhelkoShell (brush-type) | CO₂ / Alcohol mixtures | Hexahydroquinoline derivatives | doi.org |

| Chiral HPLC | LarihcShell-P (core-shell cyclofructan) | Acetonitrile / Acetic Acid / Triethylamine | Verapamil (contains a tetrahydroisoquinoline moiety) | nih.gov |

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis of Octahydroisoquinoline Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the stereoisomers of octahydroisoquinoline. oxinst.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The analysis of octahydroisoquinoline derivatives by NMR can be complex. For example, the ¹H and ¹³C NMR spectra of certain octahydrofuro[3,4-f]isoquinoline derivatives have shown a doubling of most signals at room temperature. researchgate.net This phenomenon indicates the presence of two distinct rotational conformers (rotamers) that are slowly interconverting on the NMR timescale. researchgate.net Temperature-dependent NMR studies can be used to study this dynamic process and calculate the energy barrier for the interconversion, which was found to be approximately 16 kcal/mol for the studied derivative. researchgate.net

The stereochemistry of the ring junctions and substituents can be determined by analyzing spin-spin coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.netipb.pt For instance, the analysis of coupling constants can help determine the conformation of the nitrogen-containing ring, such as a chair conformation. researchgate.net NOESY experiments reveal the proximity of protons, which is crucial for assigning the relative configuration of stereocenters. ipb.pt

To distinguish between enantiomers, which have identical NMR spectra in achiral solvents, chiral derivatizing agents or chiral solvating agents can be employed. wikipedia.org These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR signals, allowing for their differentiation and quantification. wikipedia.orgjeol.com

Table 2: Representative ¹H NMR Chemical Shifts for Tetrahydroisoquinoline Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| Ar-H | ~7.00 - 8.10 | m, d, dd | Aromatic protons, specific shifts depend on substitution. | nih.gov |

| N-H | ~10.25 - 13.68 | s | Can be broad and exchangeable with D₂O. Highly dependent on solvent and structure. | nih.gov |

| C⁵-H | ~2.83 - 3.45 | m, d | Protons on the carbon adjacent to the aromatic ring. | nih.gov |

| C⁸-H | ~4.61 - 4.79 | d | Proton at the benzylic position in some derivatives. | nih.gov |

Mass Spectrometry and Chromatographic Coupled Techniques (e.g., Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography) for Structural Confirmation

Mass spectrometry (MS) and its coupling with chromatographic techniques like Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for confirming the molecular weight and structure of octahydroisoquinoline and its derivatives.

LC-MS combines the separation power of HPLC with the sensitive detection and structural information provided by MS. nih.gov In a typical setup, the sample is first separated on a reverse-phase column (e.g., C18). nih.govscielo.br The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined.

Tandem mass spectrometry (MS/MS) provides further structural detail. In this technique, a specific ion (the precursor ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is often characteristic of a particular molecular structure and can be used to identify known compounds or elucidate the structure of new ones. For example, MS analysis of a tetrahydroisoquinoline alkaloid showed characteristic fragment ions at m/z 207, 192, and 179, in addition to the molecular ion. mdpi.com

UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, making it highly suitable for complex mixture analysis and metabolite identification. nih.gov

Table 3: LC-MS/MS Parameters for Isoquinoline Alkaloid Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | Reverse Phase C18 (e.g., Zorbax, Phenomenex Luna) | Separation of compounds based on hydrophobicity. | nih.govscielo.br |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile or Methanol (with 0.1% Formic Acid) | Elution of compounds from the column. Acid improves ionization. | nih.govscielo.br |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecules [M+H]⁺ for basic compounds like isoquinolines. | nih.gov |

| Collision Energy | Variable (e.g., 50 eV) | To induce fragmentation of the precursor ion in MS/MS experiments. | nih.gov |

Crystallographic Insights into Octahydroisoquinoline Conformations

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including absolute configuration, bond lengths, bond angles, and conformational details. mdpi.com For a molecule with multiple stereocenters and conformational flexibility like octahydroisoquinoline, a crystal structure is the gold standard for structural elucidation.

The analysis of a tetrahydroisoquinoline alkaloid revealed that the heterocyclic ring adopts a half-chair conformation. mdpi.com The crystal structure confirmed the assignments made by spectroscopic methods and provided precise measurements of bond lengths and angles. mdpi.com For example, in the reported structure of (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, the bond lengths and angles were all within the expected ranges. mdpi.com

In another study on a related tetrahydroisoindolo[1,2-a]isoquinoline derivative, X-ray crystallography was used to determine the structure of the hydrochloride monohydrate salt, providing a definitive view of the asymmetric unit. researchgate.net This kind of analysis is crucial for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding.

The conformation of the fused rings in octahydroisoquinoline systems is of particular interest. Depending on the substitution pattern and the nature of the ring fusion (cis or trans), the molecule will adopt different low-energy conformations, which can be definitively established by X-ray diffraction.

Table 4: Selected Crystallographic Data for a Tetrahydroisoquinoline Alkaloid Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Not specified | mdpi.com |

| Conformation of Heterocyclic Ring | Half-chair | mdpi.com |

| Key Interactions | Hydrogen bonding between the chloride ion and the protonated nitrogen (N8-H8A...Cl) | mdpi.com |

Computational Chemistry and Theoretical Investigations of Octahydroisoquinoline

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving octahydroisoquinoline. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. For instance, in the synthesis of octahydroisoquinoline derivatives, DFT can be employed to compare different reaction pathways and predict the most favorable one.

Calculations can provide insights into bond dissociation energies, which are crucial for understanding reactions involving radical intermediates. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the regioselectivity and reactivity of octahydroisoquinoline in various chemical transformations. For example, the HOMO-LUMO gap is a key indicator of chemical reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Energies for a Key Reaction Step in Octahydroisoquinoline Synthesis

| Species | Method | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant Complex | B3LYP | 6-31+G(d,p) | -552.789 | 0.0 |

| Transition State | B3LYP | 6-31+G(d,p) | -552.765 | 15.1 |

| Product | B3LYP | 6-31+G(d,p) | -552.821 | -20.1 |

Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations for reaction mechanism studies.

Conformational Analysis and Molecular Dynamics Simulations of Octahydroisoquinoline Structures

The flexible bicyclic structure of 1,2,3,4,5,6,7,8-octahydroisoquinoline allows it to adopt multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial as they can significantly influence the molecule's reactivity and biological activity. Conformational analysis can be performed using both quantum mechanical methods and molecular mechanics.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of octahydroisoquinoline over time. nih.govnih.gov By simulating the motion of atoms, MD can reveal the preferred conformations in different environments, such as in various solvents. chemrxiv.org These simulations can also highlight the dynamic behavior of the molecule, including ring-flipping and the orientation of substituents. The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. mdpi.com

Table 2: Illustrative Conformational Analysis of a Substituted Octahydroisoquinoline

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

| Chair-Equatorial | 175.2 | 0.0 | 75.3 |

| Chair-Axial | 60.5 | 2.1 | 15.1 |

| Twist-Boat | 85.1 | 5.4 | 9.6 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis study.

Prediction of Stereoselectivity and Reactivity through Computational Modeling

Computational modeling is a valuable tool for predicting the stereoselectivity of reactions leading to chiral octahydroisoquinoline derivatives. By calculating the energies of the transition states for the formation of different stereoisomers, the enantiomeric or diastereomeric excess can be predicted. This is particularly important in asymmetric synthesis, where understanding the origin of stereoselectivity is key to designing more efficient catalysts and reaction conditions. nih.govarxiv.org

Machine learning approaches are also emerging as a powerful method for predicting stereoselectivity. nih.govarxiv.org By training models on existing experimental data, it is possible to predict the outcome of new reactions with a high degree of accuracy. Reactivity can be predicted using various descriptors derived from quantum chemical calculations, such as atomic charges, electrostatic potentials, and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack.

Structure-Reactivity Relationships in Octahydroisoquinoline Systems (Theoretical Perspective)

From a theoretical perspective, the relationship between the structure of octahydroisoquinoline derivatives and their reactivity can be systematically investigated using computational methods. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build models that correlate structural features with observed reactivity or biological activity. nih.govtandfonline.comtandfonline.com

These models often use a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D-QSAR models that provide a visual representation of how different structural modifications are likely to affect reactivity. Such studies can guide the rational design of new octahydroisoquinoline derivatives with desired properties.

Table 3: Key Computational Descriptors for Structure-Reactivity Studies

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at a particular location near a molecule | Identifies electron-rich and electron-poor regions |

| Atomic Charges (e.g., Mulliken, NBO) | Distribution of electron density among atoms | Predicts sites of ionic interactions |

Synthetic Utility and Non Clinical Applications of Octahydroisoquinoline Derivatives

Applications in Organic Synthesis as Chiral Auxiliaries or Ligands

Chiral, enantiomerically pure derivatives of octahydroisoquinoline have been effectively utilized as chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.org The inherent chirality of the octahydroisoquinoline framework can effectively control the formation of a specific enantiomer of a product in reactions such as alkylations and aldol (B89426) condensations.

Furthermore, octahydroisoquinolines can be transformed into chiral ligands for use in transition metal-catalyzed asymmetric reactions. acs.org The nitrogen atom of the octahydroisoquinoline can coordinate to a metal center, and the chiral environment created by the bicyclic structure can influence the stereoselectivity of transformations like asymmetric hydrogenation and the formation of carbon-carbon bonds. mdpi.com The rigid conformational nature of the octahydroisoquinoline scaffold is particularly beneficial for creating a well-defined and effective chiral pocket around the metal catalyst. acs.org

Development of Specialized Reagents Derived from Octahydroisoquinolines

The distinct structural and electronic characteristics of octahydroisoquinolines have prompted their integration into specialized reagents for organic synthesis. For instance, derivatives of octahydroisoquinoline have been fashioned into catalysts for particular chemical transformations. The basic nitrogen atom within the octahydroisoquinoline structure can act as a Brønsted or Lewis base catalyst in a variety of reactions.

Additionally, the rigid framework of the octahydroisoquinoline can be exploited to pre-organize reactive functional groups, resulting in reagents with improved reactivity or selectivity. By strategically attaching specific chemical moieties to the octahydroisoquinoline core, chemists can fine-tune the properties of the resulting reagent for a targeted synthetic purpose. Ongoing research in this area continues to uncover novel ways to leverage the structural attributes of octahydroisoquinolines for the design of new and more efficient synthetic tools. scispace.comrroij.com

Emerging Trends and Future Research Directions in Octahydroisoquinoline Chemistry

Discovery and Engineering of Novel Biocatalysts for Octahydroisoquinoline Synthesis

The limitations of traditional chemical synthesis, such as harsh reaction conditions and the need for complex protecting group strategies, have catalyzed a shift towards biocatalysis. chemrxiv.orgnumberanalytics.com The discovery and engineering of enzymes and entire metabolic pathways are creating new, efficient routes to complex isoquinoline (B145761) alkaloids, including precursors to the octahydroisoquinoline core.

Recent breakthroughs include the development of artificial biocatalytic cascades within microbial hosts like Escherichia coli and yeast. numberanalytics.comchemrxiv.org These engineered systems can produce key benzylisoquinoline alkaloids (BIAs) and phenethylisoquinoline alkaloids (PEIAs) from simple, readily available starting materials. chemrxiv.org For instance, a four-enzyme cascade has been constructed to efficiently biosynthesize the colchicine (B1669291) precursor (S)-autumnaline and its derivatives, demonstrating a much shorter and more efficient pathway than previously possible. chemrxiv.org This approach not only streamlines synthesis but also allows for the production of diverse natural and unnatural alkaloids. chemrxiv.org

Key enzymes at the forefront of this trend include:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the pivotal Pictet-Spengler reaction, forming the core 1-benzylisoquinoline (B1618099) skeleton. Its apparent promiscuity is being explored for the synthesis of novel alkaloids. oup.com

Berberine Bridge Enzyme (BBE): A flavin-dependent oxidase that forms a key C-C bond, creating the structural backbone of tetrahydroprotoberberine alkaloids. frontiersin.orgtaylorandfrancis.com

Cytochrome P450 (CYP) and Monoamine Oxidase (MAO): These oxidoreductases are crucial for the functional group modifications and coupling reactions that generate the vast diversity of BIA structures. oup.com Variants of MAO have been developed through protein engineering to achieve highly enantioselective transformations. taylorandfrancis.com

Researchers have even discovered plant-like isoquinoline alkaloid biosynthesis in fungi such as Aspergillus fumigatus, which utilizes functional analogs of plant enzymes like coclaurine (B195748) N-methyltransferase and BBE, opening up new avenues for enzyme discovery. nih.gov The in-vivo engineering of biocatalytic cascades in whole-cell systems is proving to be a powerful tool for accessing high-value products and complex molecular scaffolds. rsc.org

| Enzyme/System | Enzyme Class | Reaction Catalyzed | Target Product Class | Reference |

|---|---|---|---|---|

| Norcoclaurine Synthase (NCS) | Synthase (Pictet-Spenglerase) | Condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde | Benzylisoquinoline Alkaloids (BIAs) | oup.com |

| Berberine Bridge Enzyme (BBE) | FAD-dependent Oxidase | Enantioselective oxidative C-C bond formation | Tetrahydroprotoberberine Alkaloids | frontiersin.orgtaylorandfrancis.com |

| Engineered Monoamine Oxidase (MAO) | Oxidase | Enantioselective oxidation for deracemization | (S)-Berbines | taylorandfrancis.com |

| Artificial Multi-Enzyme Cascade | Multiple (Decarboxylase, Monooxygenase, Isomerase, NCS) | Multi-step synthesis from simple precursors | Phenethylisoquinoline Alkaloids (PEIAs) | chemrxiv.org |

Exploration of Unprecedented Reactivity and Transformational Pathways

Chemists are actively exploring novel reactions to construct and modify the octahydroisoquinoline framework with greater efficiency and control. A landmark achievement is the development of the first enantioselective synthesis of cis-octahydroisoquinolines. acs.orgacs.org This breakthrough circumvents the significant material loss associated with traditional methods that rely on the late-stage chiral resolution of racemic mixtures. chemrxiv.orgacs.org

This unified synthesis is notable for its strategic approach, which utilizes a common amine intermediate to divergently access different complex scaffolds. acs.org The key transformations include:

A diastereoselective aza-Michael reaction to generate 5-phenylmorphans. acs.org

A γ-regioselective and diastereoselective Mannich reaction to generate the target cis-octahydroisoquinolines. chemrxiv.orgacs.org

This strategy showcases how an initial, carefully installed stereocenter can be exploited to control the formation of subsequent stereocenters with high precision. acs.org

Beyond this specific target, the broader field of isoquinoline synthesis is benefiting from new methodologies that offer rapid access to diverse structures. These include microwave-assisted cyclization reactions (e.g., Bischler-Napieralski) and the development of novel multicomponent reactions that construct the isoquinoline ring system in a single step from simple starting materials. iau.iracs.org Such innovations are expanding the toolbox available to chemists, enabling the exploration of new chemical space and the synthesis of previously inaccessible analogues.

| Strategy | Key Feature | Efficiency | Stereochemical Control | Reference |

|---|---|---|---|---|

| Classical Synthesis | Chiral resolution of a racemic mixture | Low (theoretically max 50% yield of desired enantiomer) | Achieved late-stage via separation | chemrxiv.orgacs.org |

| Enantioselective Synthesis | Enantioselective conjugate addition followed by diastereoselective Mannich reaction | High (avoids discarding 50% of material) | Established early and propagated through the synthesis | chemrxiv.orgacs.orgacs.org |

Integration of Advanced Computational and Analytical Techniques for Deeper Structural and Mechanistic Understanding

Modern synthetic chemistry is increasingly reliant on a synergistic relationship with advanced computational and analytical methods. These tools provide unprecedented insight into reaction mechanisms, catalyst behavior, and transient intermediates, which is essential for rational design and optimization.

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for elucidating complex reaction pathways. For example, DFT studies have been used to understand the mechanism of a visible light-driven, metal-free C–H functionalization of tetrahydroisoquinolines to form bioactive hybrids. researchgate.net These calculations provided crucial evidence supporting the role of singlet oxygen in the domino amine oxidation/vinylogous Mannich reaction sequence, a level of mechanistic detail that is difficult to obtain through experimental means alone. researchgate.net Such computational insights help chemists to refine reaction conditions and design more effective catalysts.

In parallel, advanced analytical techniques are enabling the study of reactions under novel conditions. The use of electrospray ionization mass spectrometry has revealed that classic isoquinoline syntheses, which normally require harsh conditions and long reaction times, can be accelerated to the millisecond timescale within charged microdroplets. nih.gov This observation suggests that the confined, high-charge environment on the droplet surface dramatically alters reactivity, offering a new paradigm for process intensification. nih.gov

Sustainable and Green Chemistry Approaches in Octahydroisoquinoline Synthesis

The principles of green chemistry are becoming a central design consideration in the synthesis of octahydroisoquinolines and related alkaloids. researchgate.net The goal is to develop processes that are not only efficient but also environmentally benign, economically viable, and safe. nih.gov

Key green approaches being implemented include:

Biocatalysis: As detailed in section 7.1, the use of enzymes represents a cornerstone of green synthesis. Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), typically use water as a solvent, are biodegradable, and exhibit exquisite selectivity, which minimizes byproduct formation and simplifies purification. mdpi.com

One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation, such as the three-component synthesis of isoquinoline derivatives, are inherently greener. iau.ir They reduce solvent usage, energy consumption, and waste generation by eliminating the need to isolate and purify intermediate compounds. nih.gov

Alternative Energy Sources: The use of microwaves and visible light as energy sources is replacing traditional heating methods. acs.orgresearchgate.net These techniques can dramatically shorten reaction times and improve energy efficiency. Photocatalysis, in particular, offers a sustainable way to drive chemical transformations using light. nih.gov

Use of Greener Solvents: Research is focused on replacing hazardous organic solvents with more sustainable alternatives, such as water or bio-based solvents. mdpi.com Supercritical fluid technology, which uses materials like CO2 as a solvent for extraction and chromatography, presents a completely environmentally friendly process for the isolation of alkaloids. rsc.org

These sustainable methodologies are not merely incremental improvements but represent a fundamental rethinking of how complex molecules like octahydroisoquinolines should be synthesized in the 21st century. researchgate.net

Q & A

Q. What are the established synthetic routes for 1,2,3,4,5,6,7,8-octahydroisoquinoline, and how do reaction conditions influence product distribution?

The compound is synthesized via catalytic hydrogenation of isoquinoline derivatives. For example, hydrogenation of 5,6,7,8-tetrahydroisoquinoline using sodium-ethanol yields octahydroisoquinoline, while PtO₂-catalyzed hydrogenation in methanolic HCl predominantly reduces the benzene ring . Key variables include catalyst type, solvent (e.g., methanol vs. ethanol), and HCl concentration, which affect reaction time, product ratios (e.g., 8:9 or 11:12), and side reactions . Optimize conditions by monitoring intermediates via TLC and adjusting HCl concentration to minimize byproducts .

Q. How can researchers purify and characterize 1,2,3,4,5,6,7,8-octahydroisoquinoline derivatives?

Purification typically involves column chromatography or recrystallization, while characterization combines NMR, IR, and elemental analysis. For example, IR bands at 1590 cm⁻¹ confirm aromatic ring reduction, and NMR multiplet integration (δ 1.33–2.00 vs. 2.60–3.47) distinguishes hydrogenation patterns . Hydrochloride salts are often analyzed for stoichiometric purity via elemental analysis . Use chiral HPLC or polarimetry for enantiomeric resolution in cases of racemic mixtures .

Q. What safety protocols are critical for handling 1,2,3,4,5,6,7,8-octahydroisoquinoline intermediates?

Avoid contact with eyes, skin, or food/water. Use PPE (gloves, goggles) and work in a fume hood. The compound’s 4-methoxybenzyl derivative is classified as a pharmaceutical intermediate with no direct therapeutic use; disposal must comply with hazardous waste regulations . Emergency protocols include rinsing exposed areas with water and contacting ChemTrec (1-800-424-9300) for spills .

Q. How can researchers validate the stereochemical integrity of octahydroisoquinoline derivatives?

Employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) or compare optical rotations with reference standards. For example, (R)- and (S)-enantiomers of 1-(4-methoxybenzyl)-octahydroisoquinoline are resolved using IRED-catalyzed synthesis, with optical purity verified via polarimetry . X-ray crystallography of hydrochloride salts provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do imine reductases (IREDs) enable enantioselective synthesis of octahydroisoquinoline derivatives?

IREDs catalyze asymmetric reduction of α,β-unsaturated imines (e.g., 1-benzyl-3,4,5,6,7,8-hexahydroisoquinoline) to yield (R)- or (S)-1-benzyl-octahydroisoquinoline with >90% enantiomeric excess (ee). Engineered IREDs (e.g., IR45) coupled with cofactor regeneration systems achieve preparative-scale synthesis . Optimize enzyme activity by screening mutant libraries for improved substrate affinity and solvent tolerance .

Q. What strategies resolve contradictions in reaction outcomes for octahydroisoquinoline synthesis?

Discrepancies in product ratios (e.g., 8:9 vs. 11:12) arise from varying HCl concentrations or pressure conditions. For example, higher HCl concentrations increase reaction rates but may promote side reactions in substrates with sensitive functional groups . Use design of experiments (DoE) to map parameter interactions and validate results via GC-MS or LC-MS to track byproduct formation .

Q. How is octahydroisoquinoline utilized in synthesizing morphinan alkaloids?

The compound serves as a synthon for morphinan scaffolds via N-methylation and cyclization. For instance, 1-(4-methoxybenzyl)-octahydroisoquinoline undergoes N-demethylation and ring closure to yield intermediates for dextromethorphan or levorphanol . Key steps include regioselective oxidation and protecting-group strategies to prevent undesired ring openings .

Q. What analytical methods detect trace impurities in octahydroisoquinoline-based pharmaceuticals?

LC-MS/MS with charged aerosol detection (CAD) or NMR (¹H/¹³C) identifies impurities like N-formyl octabase or 1-benzyl-octahydroisoquinoline-2-carbaldehyde. Reference standards (e.g., ACI 042315) enable quantification down to 0.1% w/w . Validate methods per ICH Q3A/B guidelines using spiked recovery experiments .

Q. How can researchers engineer IREDs to improve catalytic efficiency for octahydroisoquinoline synthesis?

Directed evolution and rational design (e.g., site-saturation mutagenesis at active sites) enhance enzyme stability and enantioselectivity. For example, the Zhu group identified IRED variants with complementary (R)- or (S)-selectivity by altering substrate-binding pockets . Pair IREDs with co-laureate N-methyltransferase (CNMT) for one-pot synthesis of N-methylated alkaloids .

Q. What computational tools predict the bioactivity of octahydroisoquinoline derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., substituent electronegativity, ring saturation) with opioid receptor binding. For example, 4-hydroxybenzyl derivatives show enhanced µ-opioid affinity compared to methoxy analogs . Validate predictions via in vitro assays (e.g., cAMP inhibition in CHO-K1 cells expressing µ-receptors) .

Methodological Notes

- Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to confirm axial/equatorial hydrogen orientations in octahydroisoquinoline rings .

- Scale-Up Challenges : Transition from batch to flow chemistry improves yield in IRED-catalyzed reactions by maintaining optimal pH and temperature .

- Data Reproducibility : Document HCl concentrations and catalyst lot numbers, as minor impurities (e.g., PtO₂ particle size variations) significantly impact hydrogenation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.